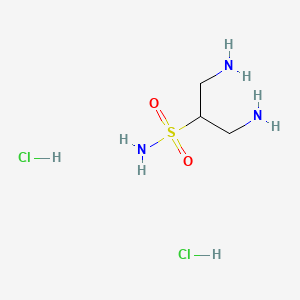

1,3-Diaminopropane-2-sulfonamidedihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diaminopropane-2-sulfonamidedihydrochloride is an organic compound characterized by the presence of two amine groups and a sulfonamide group attached to a propane backbone. This compound is typically found in the form of a dihydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride typically involves the reaction of 1,3-diaminopropane with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropane-2-sulfonamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonamidedihydrochloride has a wide range of applications in scientific research, including:

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Protein Modification: Used in the modification of proteins for research purposes.

Medicine

Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Therapeutic Agents: Studied for its therapeutic properties in treating various diseases.

Industry

Polymer Production: Used in the production of specialty polymers.

Surfactants: Component in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1,3-Diaminopropane-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The sulfonamide group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain applications.

1,4-Diaminobutane (Putrescine): Has a longer carbon chain, affecting its reactivity and applications.

1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an even longer carbon chain.

Uniqueness

1,3-Diaminopropane-2-sulfonamidedihydrochloride is unique due to the presence of both amine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its analogs.

Biological Activity

1,3-Diaminopropane-2-sulfonamidedihydrochloride, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C3H10N2O2S·2HCl |

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | 1,3-Diaminopropane-2-sulfonamide dihydrochloride |

| CAS Number | 109-76-2 |

This compound features a sulfonamide group attached to a diamine structure, which is significant for its biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets. It acts as an inhibitor of specific enzymes and receptors, affecting metabolic pathways. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is crucial in bacterial folate synthesis. This mechanism underlies its potential as an antibacterial agent.

Biological Activity

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Cancer Research :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various sulfonamide derivatives against resistant bacterial strains. Results indicated that compounds with similar structures showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Inflammation and Cytokine Modulation : In a controlled experiment assessing the anti-inflammatory effects of sulfonamide derivatives, it was found that treatment with these compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Tables Summarizing Research Findings

Properties

Molecular Formula |

C3H13Cl2N3O2S |

|---|---|

Molecular Weight |

226.13 g/mol |

IUPAC Name |

1,3-diaminopropane-2-sulfonamide;dihydrochloride |

InChI |

InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |

InChI Key |

GFNMXKIDZQHALV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)S(=O)(=O)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.